Miproxifene phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Miproxifene phosphate is an aryl phosphate.
Scientific Research Applications
Estrogen Agonistic/Antagonistic Effects
Miproxifene phosphate has been evaluated for its efficacy in antiestrogen therapy, particularly for breast cancer patients. It exhibits tissue-selective estrogenic/antiestrogenic activity. In vitro tests and studies on human tumor xenografts suggest its potential effectiveness against tumors resistant to tamoxifen. Additionally, its impact on bone density and blood cholesterol levels in ovariectomized rats indicates comparable estrogenic activity to tamoxifen, suggesting its utility in managing breast cancer with tamoxifen resistance (Shibata et al., 2000).
Treatment of Breast Cancer
This compound has shown promise in treating breast cancer. Studies involving patients with recurrent or advanced breast cancer have observed tumor responses and noted the pharmacokinetics of its active metabolites. These findings suggest its potential as an effective drug for breast cancer treatment (Morimoto et al., 1998).
Novel Administration Methods for Breast Cancer Therapy
A novel drug delivery system (DDS) for primary breast cancer therapy involving this compound has been proposed. This DDS aims to deliver the drug to ductal lesions more efficiently than systemic administration. The method shows promise in reducing adverse effects and improving drug availability in affected tissues (Komuro et al., 2013).
Pharmacokinetics and Efficacy Studies
Studies on this compound have focused on understanding its pharmacokinetics and efficacy in breast cancer treatment. These studies have compared this compound to tamoxifen citrate in ER-positive or ER-unknown patients, highlighting its comparable efficacy and safety profile (Nomura et al., 1998).
Comparative Studies with Other Antiestrogens
Comparative studies have been conducted to assess the efficacy of this compound against other antiestrogens, such as raloxifene. These studies have explored their cardioprotective effects and other therapeutic impacts in various medical conditions (Chung et al., 2010).
Properties
CAS No. |
115767-74-3 |
---|---|
Molecular Formula |
C29H36NO5P |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C29H36NO5P/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(25-13-17-27(18-14-25)35-36(31,32)33)24-11-15-26(16-12-24)34-20-19-30(4)5/h7-18,21H,6,19-20H2,1-5H3,(H2,31,32,33)/b29-28+ |
InChI Key |
QZUHFMXJZOUZFI-ZQHSETAFSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OP(=O)(O)O)/C3=CC=C(C=C3)C(C)C |
SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)C(C)C |
Synonyms |
4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-(4-isopropyl)phenyl-1-butenyl)phenyl monophosphate TAT 59 TAT-59 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.